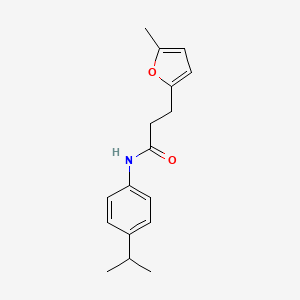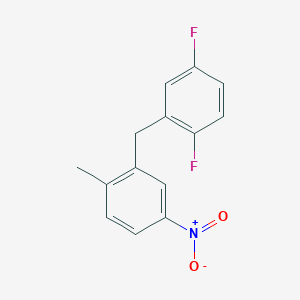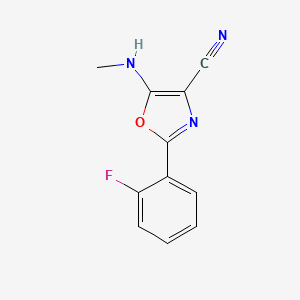
5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in scientific research. This compound belongs to the class of furan-2-carboxamides and has a molecular weight of 353.31 g/mol. BRD0705 is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene regulation and chromatin remodeling.
Mechanism of Action
5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide exerts its effects by selectively inhibiting the BET family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated lysine residues on histones, which are involved in chromatin remodeling and gene transcription. 5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting gene transcription.
Biochemical and Physiological Effects:
5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. Inhibition of BET proteins by 5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide leads to downregulation of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammation and autoimmune diseases. 5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide has several advantages as a research tool, including its high potency and selectivity for BET proteins. However, there are also some limitations to its use in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, the mechanism of action of 5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide is not fully understood, and further studies are needed to elucidate its effects on gene expression and chromatin remodeling.
Future Directions
There are several future directions for the research and development of 5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide. One area of interest is the identification of biomarkers that can predict the response to 5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide treatment in cancer and autoimmune diseases. Another area of research is the development of more potent and selective BET inhibitors that can overcome the limitations of 5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide. Finally, further studies are needed to understand the long-term effects of BET inhibition on gene expression and chromatin remodeling, and to evaluate the safety and efficacy of 5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide in clinical trials.
Synthesis Methods
5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide can be synthesized using a simple and efficient method. The starting material for the synthesis is 2-isopropyl-6-methylphenol, which is reacted with bromine in the presence of sodium hydroxide to obtain 5-bromo-2-isopropyl-6-methylphenol. This intermediate is then reacted with furan-2-carboxylic acid and thionyl chloride to obtain 5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide in high yield and purity.
Scientific Research Applications
5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide has been extensively studied in various scientific research fields, including cancer, inflammation, and autoimmune diseases. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of various diseases. 5-bromo-N-(2-isopropyl-6-methylphenyl)-2-furamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer, rheumatoid arthritis, and other autoimmune diseases.
properties
IUPAC Name |
5-bromo-N-(2-methyl-6-propan-2-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-9(2)11-6-4-5-10(3)14(11)17-15(18)12-7-8-13(16)19-12/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBXIUDHIITUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-methyl-6-(propan-2-yl)phenyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)

![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)

![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)

![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)



